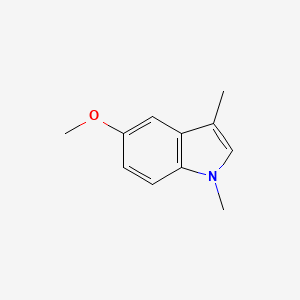

5-Methoxy-1,3-dimethylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-12(2)11-5-4-9(13-3)6-10(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOADGDDATXWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395509 | |

| Record name | 5-methoxy-1,3-dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81784-54-5 | |

| Record name | 5-methoxy-1,3-dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-Methoxy-1,3-dimethylindole and Core Scaffold Elaboration

The construction of the this compound framework can be achieved through established indole (B1671886) synthesis protocols followed by specific methylation reactions.

Classical Indole Synthesis Approaches for 5-Methoxy-Substituted Systems (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a widely utilized and versatile method for constructing the indole nucleus. chim.itnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from the corresponding substituted aniline (B41778) and a ketone or aldehyde. nih.govuninsubria.it For the synthesis of 5-methoxyindole (B15748) derivatives, a 4-methoxyphenylhydrazine is typically used as the starting material.

While the Fischer indole synthesis is generally effective, the presence and position of substituents, such as a methoxy (B1213986) group, on the phenylhydrazone can influence the reaction's outcome. nih.gov For instance, the cyclization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can sometimes lead to abnormal products alongside the expected 7-methoxyindole (B1360046) derivative. nih.gov Despite these potential complexities, the Fischer indole synthesis remains a cornerstone for accessing various methoxy-substituted indoles. chim.itresearchgate.net Other classical methods like the Bischler, Hemetsberger, Reissert, and Leimgruber–Batcho syntheses also provide routes to methoxy-activated indoles. chim.itnih.gov

Methylation and Alkylation Strategies at Indole Positions

Once the 5-methoxyindole scaffold is in place, methylation at the N1 and C3 positions is required to obtain this compound. N-methylation of indoles can be achieved using various methylating agents. mdma.ch A common method involves the use of methyl iodide in the presence of a base like sodium hydride or potassium hydroxide (B78521) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). vulcanchem.comnih.gov Alternatively, dimethyl sulfate (B86663) can be employed. mdma.chnih.gov Continuous flow methods using dimethyl carbonate (DMC) in sulfolane (B150427) with a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been developed for the clean and efficient N-methylation of indoles, including 5-methoxyindole. electronicsandbooks.com

Synthesis of Key 5-Methoxy-Dimethylindole Analogues and Derivatives

Further chemical transformations of this compound and related precursors lead to important analogues such as carbaldehydes, carbinols, and indolequinones.

Preparation of Indole-3-Carbaldehyde and Carbinol Derivatives

The introduction of a formyl group at the C3 position of the indole ring is a common transformation. The Vilsmeier-Haack reaction is a standard method for this purpose, utilizing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole nucleus. nih.govgoogle.com This procedure is effective for the formylation of N-methylated indoles. nih.gov

Subsequent reduction of the resulting indole-3-carbaldehyde yields the corresponding indole-3-carbinol. This reduction can be readily accomplished using reducing agents such as sodium borohydride. nih.gov For example, 5-methoxy-indole-3-carbaldehyde can be reduced to 5-methoxy-indole-3-carbinol. google.com

Synthesis of Indolequinone Derivatives

Indolequinones are a significant class of compounds derived from indoles. The synthesis of indole-4,7-diones from 5-methoxyindoles typically involves an oxidation step. A common method for this transformation is the use of Fremy's salt (potassium nitrosodisulfonate) to oxidize a 4-hydroxyindole (B18505) precursor. acs.org This precursor can be obtained from the corresponding 4-methoxyindole (B31235) by demethylation, for instance, using boron tribromide. clockss.org

More direct methods for the conversion of methoxyindoles to indolequinones have also been explored. acs.org One such approach involves a regioselective iridium-catalyzed C-H borylation of the indole, followed by oxidation. acs.org

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindole (B134679) derivatives, which are key precursors to indolequinones. wikipedia.orgsynarchive.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgrevistadechimie.ro The resulting 5-hydroxyindoles can then be oxidized to the corresponding indole-4,5-diones or indole-4,7-diones. scispace.comresearchgate.net The reaction mechanism is believed to proceed through a Michael addition followed by a cyclization and elimination sequence. wikipedia.org The Nenitzescu reaction is particularly valuable as it allows for the construction of the functionalized indole core in a single step, which can then be further elaborated to the desired indolequinone. scispace.com

Advanced Synthetic Techniques and Methodological Innovations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles beilstein-journals.orgnih.gov. These methods offer mild reaction conditions and high functional group tolerance, making them suitable for complex molecule synthesis beilstein-journals.org.

For indoles, palladium catalysis has been extensively used for C-H functionalization, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring beilstein-journals.orgnih.gov. While specific examples for this compound are scarce in the provided results, the general principles are applicable. For instance, palladium-catalyzed C-H functionalization of 1,2-dimethylindole (B146781) with α-aryl-α-diazoacetates has been achieved with high enantioselectivity using a chiral bipyridine ligand dicp.ac.cn. This suggests that the C-2 position of this compound could be a target for similar transformations.

Furthermore, if a leaving group, such as a halide, is introduced onto the indole ring of this compound (as discussed in section 2.2.2.3), it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce aryl, vinyl, and alkynyl groups, respectively chim.it. The electron-rich nature of the 5-methoxyindole system makes it a suitable substrate for such transformations.

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, enabling reactions without the need for stoichiometric chemical oxidants or reductants. acs.org This approach is particularly relevant for the functionalization of electron-rich heterocycles like indoles.

Recent studies have demonstrated the use of electrochemistry for the direct and regioselective annulation of indole derivatives. For instance, a mild and direct electrooxidative [3+2] annulation between indoles and anilines has been developed to construct functionalized indolo[2,3-b]indoles. acs.org In this process, 1,3-dimethylindole (B1617634) can be used as a template substrate. The reaction is typically carried out in an undivided electrolytic cell, avoiding the use of metal catalysts and external oxidants. acs.org

Cyclic voltammetry experiments have shown that substrates like 1,3-dimethylindole can be oxidized at the anode to generate reactive radical cations. acs.org For example, 1,3-dimethylindole shows an oxidation potential of approximately 1.70 V. acs.org This radical cation can then react with another radical cation, such as one formed from an aniline derivative, to form a new carbon-carbon bond. Density Functional Theory (DFT) calculations suggest that the high regioselectivity of this annulation is controlled by the energy barriers of the subsequent intramolecular cyclization steps. acs.org

| Reactant A | Reactant B | Method | Key Features | Source |

|---|---|---|---|---|

| 1,3-Dimethylindole | 4-Methoxydiphenylamine | Electrooxidative [3+2] Annulation | No metal catalyst or external oxidant; undivided cell; high regioselectivity. | acs.org |

This methodology represents an environmentally friendly pathway for creating complex heterocyclic systems from relatively simple indole precursors. acs.org

Biocatalytic Approaches (e.g., Engineered P450 Enzymes)

Biocatalysis, particularly using engineered enzymes, offers an alternative route for the selective functionalization of indole rings. Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing monooxygenases known for their ability to catalyze regio- and stereoselective oxidation reactions, such as C-H hydroxylation. nih.govpreprints.org While wild-type P450 enzymes often suffer from low catalytic efficiency or stability under industrial conditions, protein engineering has enabled the development of robust biocatalysts with enhanced activity and tailored substrate specificity. preprints.org

Engineered P450s can perform selective hydroxylations on highly functionalized molecules without the need for protecting groups, a significant advantage over traditional chemical methods. nih.gov For instance, research on related indole-dione derivatives has shown that engineered P450 enzymes can introduce hydroxymethyl groups with high enantiomeric excess (90% ee).

The development of these biocatalytic processes involves several key steps:

Discovery and Engineering: Identifying novel P450s or engineering existing ones to improve substrate scope, activity, and selectivity. nih.govpreprints.org

Whole-Cell Systems: Utilizing whole-cell systems for synthetic processes is often preferred due to the dependence of P450s on cofactors like NAD(P)H, which can be regenerated by the host organism's metabolism. nih.gov

Process Optimization: A combined approach of cell engineering and process engineering is crucial for creating economically feasible industrial applications. nih.gov

| Enzyme Type | Reaction | Key Advantage | Reported Selectivity | Source |

|---|---|---|---|---|

| Engineered P450 | Hydroxylation | High regio- and stereoselectivity | Up to 90% enantiomeric excess for hydroxymethylation |

The application of engineered P450s represents a promising frontier for the sustainable synthesis of complex indole derivatives, allowing for precise, late-stage functionalization that is often challenging to achieve through conventional chemistry. chemrxiv.org

Challenges in Synthesis and Regioselectivity Control

Despite advances in synthetic methodologies, the synthesis of specifically substituted indoles like this compound presents challenges, primarily concerning regioselectivity. The indole nucleus has multiple reactive sites, and controlling the position of functionalization is a central issue in indole chemistry. exeter.ac.uk

One of the oldest and most common methods, the Fischer indole synthesis, often suffers from moderate yields and difficulties in controlling regioselectivity, especially for substitutions at the C3 position. The reactivity of the indole ring is highly dependent on its substitution pattern. For an N- and C3-disubstituted indole, the typical electrophilic substitution at C3 is blocked, which alters the molecule's reactivity profile. exeter.ac.uk

Controlling regioselectivity often requires specific strategies:

Directing Groups: The introduction of directing groups can guide incoming reagents to a specific position on the indole ring.

Catalyst Control: As seen in electrochemical methods, the choice of catalyst and reaction conditions can dictate the reaction pathway and, therefore, the regiochemistry of the product. acs.org Iridium-catalyzed C-H borylation is another example where the catalyst provides high regioselectivity that might not be achievable otherwise. acs.org

Reagent Choice: The selection of specific reagents can overcome regioselectivity challenges. For example, in C2 amination reactions, N-iodosuccinimide (NIS) has been used to achieve the desired regioselectivity where other reagents might fail. rsc.org

The challenge lies in achieving functionalization at less reactive positions without affecting existing substituents. For this compound, any further substitution must be directed to the C2, C4, C6, or C7 positions, which can be difficult to achieve selectively. The development of methods that provide predictable and high regioselectivity remains a key objective in the synthesis of complex indoles. acs.org

Reactivity Profiles and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles due to the high electron density of the bicyclic ring system. nih.gov The substituents on the 5-Methoxy-1,3-dimethylindole molecule play a crucial role in determining the rate and regioselectivity of these reactions.

The regiochemical outcome of electrophilic attack on this compound is directed by the cumulative effects of its substituents. The indole (B1671886) ring system is π-excessive, and the C3 position is typically the most nucleophilic and kinetically favored site for electrophilic attack. However, in this specific compound, the C3 position is blocked by a methyl group.

With the C3 position unavailable, electrophilic substitution is predominantly directed to the activated benzene (B151609) ring. The potential sites for substitution are C2, C4, C6, and C7.

C4 and C6 Positions: The 5-methoxy group strongly directs electrophiles to its ortho positions, C4 and C6. The C4 position is electronically favored due to being para to the ring nitrogen, while the C6 position is also activated.

C2 Position: While typically less reactive than C3, the C2 position can undergo substitution, especially when C3 is blocked. Studies on related 5-methoxyindoles have shown an unexpectedly high degree of substitution at the C2 position, suggesting it remains a viable, albeit minor, pathway. rsc.org

Vilsmeier-Haack Reaction: This reaction, which introduces a formyl group (-CHO) onto electron-rich aromatic rings, is a classic example of electrophilic substitution. cambridge.orgjk-sci.comwikipedia.orgorganic-chemistry.org For indoles, formylation typically occurs at C3. Given that C3 is substituted in this compound, the Vilsmeier-Haack reaction would likely proceed at an alternative activated position, such as C2, C4, or C6, depending on the specific reaction conditions.

Halogenation is a common electrophilic aromatic substitution reaction. The introduction of bromine or iodine into the this compound structure is guided by the aforementioned regiodirecting effects. The electron-rich nature of the methoxy-substituted indole ring makes it highly susceptible to halogenation.

Bromination: The reaction with brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, is expected to occur on the activated benzene ring. researchgate.net Analogous reactions on N-acetyl-2,3-dimethylindole demonstrate that the substitution pattern is complex and can be influenced by reaction conditions like temperature and solvent. cdnsciencepub.com For this compound, bromination is anticipated to yield primarily a mixture of 4-bromo and 6-bromo derivatives, reflecting the directing influence of the 5-methoxy group.

Iodination: Iodination can be achieved using reagents like 1,3-diiodo-5,5-dimethylhydantoin. researchgate.net The reactivity is often controlled by the acidity of the medium. Direct iodination of substituted indoles has been shown to be highly regioselective. For instance, studies on the direct iodination of 6-methoxyindoles resulted in selective substitution at the C5 position. rsc.org For this compound, iodination would similarly be directed to the most activated positions on the benzene ring, C4 and C6.

The following table summarizes the expected major products for halogenation reactions.

| Reaction | Reagent Example | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-methoxy-1,3-dimethylindole and 6-Bromo-5-methoxy-1,3-dimethylindole |

| Iodination | I₂ / KI or NIS | 4-Iodo-5-methoxy-1,3-dimethylindole and 6-Iodo-5-methoxy-1,3-dimethylindole |

Oxidation and Redox Chemistry

The indole nucleus and its alkyl substituents are susceptible to oxidation under various conditions. Furthermore, the corresponding indole-4,7-dione (B1215410) derivative of this compound exhibits significant redox activity, which is central to its biological applications.

The methyl groups attached to the indole ring, particularly the C3-methyl group, can be selectively oxidized. This transformation typically proceeds in a stepwise manner, first to an aldehyde and subsequently to a carboxylic acid.

Oxidation to Aldehyde: The oxidation of a 3-methylindole (B30407) (skatole) to indole-3-carboxaldehyde (B46971) can be accomplished using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). ekb.egresearchgate.net Similarly, the C3-methyl group of this compound can be oxidized to the corresponding 3-carboxaldehyde derivative.

Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to carboxylic acids. Aldehyde oxidases, for example, are enzymes that catalyze this conversion in biological systems. nih.gov In a laboratory setting, standard oxidizing agents can effect the conversion of the 3-carboxaldehyde intermediate to this compound-3-carboxylic acid. This two-step pathway provides a route to functionalize the C3-methyl group. nih.gov

The oxidized form of the hydroquinone (B1673460) portion of the indole, known as an indole-4,7-dione or indolequinone, is a redox-active system. The properties of the quinone unit, including its redox potential, can be selectively modified by the pattern of substitution on the ring. diva-portal.org The electron-donating methoxy (B1213986) and methyl groups on the parent indole influence the electrochemical properties of the corresponding indole-4,7-dione.

The redox chemistry of these systems involves reversible one- or two-electron transfer processes. Density functional theory (DFT) calculations have been used to determine theoretical values for the standard redox potentials for the oxidation of substituted indoles, showing good agreement with experimental data. rsc.org The redox potential is a critical parameter that determines the ease with which the quinone can be reduced, a key step in its mechanism of action as a bioreductive agent. consensus.app

Indolequinone systems, such as derivatives of 5-methoxy-1-methyl-4,7-dioxoindole, are designed as bioreductively activated agents. acs.orgnih.govmanchester.ac.uk Their cytotoxic effects are often dependent on reductive activation within the body, particularly in the low-oxygen (hypoxic) environments characteristic of solid tumors.

The activation mechanism proceeds as follows:

One-Electron Reduction: The quinone (Q) is first reduced by a single electron, often by cellular reductases like NADPH:cytochrome P450 reductase, to form a semiquinone radical anion (Q•⁻).

Two-Electron Reduction: Further reduction, either by another electron transfer or through dismutation of the semiquinone, yields the hydroquinone (QH₂). This two-electron reduction can also be catalyzed directly by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net

Activation and Alkylation: The hydroquinone is often the key active species. nih.gov For indolequinones bearing a leaving group at the C3-methyl position (e.g., a hydroxymethyl or other functionalized methyl group), the formation of the hydroquinone triggers the elimination of this group. This elimination generates a highly reactive electrophilic iminium species. This species then acts as an alkylating agent, forming covalent bonds with biological nucleophiles like DNA, leading to cytotoxicity. acs.orgnih.gov

In the presence of oxygen, the semiquinone radical can be rapidly re-oxidized back to the parent quinone, producing a superoxide (B77818) radical in a process known as futile cycling. This oxygen sensitivity is the basis for the hypoxia-selective action of many indolequinone-based antitumor agents. nih.gov

Bioreductive Activation Mechanisms

Conjugation and Functionalization Reactions

The ability to introduce new functional groups onto the indole scaffold is crucial for the development of new compounds with tailored properties. While specific studies on the conjugation and functionalization of this compound are not detailed in the provided search results, the general reactivity of indoles suggests several potential pathways. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, and the various positions on the ring (C2, C4, C6, C7) could be targeted for functionalization, depending on the reaction conditions and the directing effects of the existing substituents.

Chemiluminescence Mechanisms of Indole Derivatives

The emission of light from chemical reactions, or chemiluminescence, is a fascinating property of many organic molecules, including indole derivatives. The chemiluminescence of indoles is dependent on their structure and the specific reaction conditions, which dictate the nature of the electronically excited products that are formed and subsequently emit light. nih.gov

For indole derivatives, chemiluminescence often arises from oxidation reactions. The specific mechanism can vary, but it generally involves the formation of a high-energy intermediate that decomposes to produce a product in an electronically excited state. This excited state molecule then relaxes to the ground state by emitting a photon of light. The color and intensity of the emitted light are characteristic of the specific indole derivative and the reaction environment.

Studies on a range of indole derivatives have shown that the nature and position of substituents on the indole ring have a significant impact on the chemiluminescence quantum yield. For instance, in horseradish peroxidase (HRP)-catalyzed oxidation, different indole derivatives exhibit vastly different light yields, as shown in the table below.

| Compound | Relative Light Yield |

| 2-Methylindole | 1672.0 |

| 2,5-Dimethylindole | 221.0 |

| 3-Methylindole | 5.12 |

| 2,3-Dimethylindole | 2.27 |

| 5-Methoxyindole (B15748) | 0.08 |

Data from a study on HRP-catalyzed oxidation of indole derivatives, relative to indole.

Biomedical and Biological Research Perspectives

Research in Anticancer Strategies

Derivatives based on the 5-methoxy-dimethylindole structure have demonstrated notable activity against various cancer models, particularly pancreatic cancer. researchgate.netnih.gov Research has focused on understanding their inhibitory effects on specific enzymes, their ability to trigger programmed cell death, and their influence on critical cellular signaling pathways that govern cell growth and proliferation.

A primary mechanism of action identified for certain 5-methoxy-dimethylindole derivatives is the targeted inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is frequently found to be overexpressed in a variety of solid tumors, including pancreatic cancer, making it a compelling target for cancer therapy. researchgate.netnih.gov

One extensively studied compound, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (also known as ES936), functions as a specific, mechanism-based inhibitor of NQO1. nih.govrcsb.org This type of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that subsequently inactivates the enzyme. rcsb.org The process is both time- and concentration-dependent and requires the presence of a pyridine (B92270) nucleotide cofactor, such as NAD(P)H, for the initial metabolic activation of the inhibitor. rcsb.org

Upon reduction by NQO1, the inhibitor molecule releases its leaving group, forming a highly reactive iminium species. rcsb.orgnih.gov This intermediate then forms a covalent bond with nucleophilic amino acid residues within the enzyme's active site, leading to irreversible inactivation. rcsb.org Mass spectrometric analysis has confirmed this covalent adduction, showing a predictable increase in the molecular weight of the NQO1 protein after treatment with the inhibitor in the presence of NADH. rcsb.org Further analysis has identified the specific sites of adduction as either Tyr 127 or Tyr 129 residues. rcsb.org In cellular models, treatment with ES936 resulted in a profound reduction of NQO1 activity.

Table 1: Inhibition of NQO1 Activity in Human Pancreatic Cancer Cells by ES936

| Cell Line | NQO1 Activity Inhibition |

|---|---|

| MIA PaCa-2 | >98% |

| BxPC-3 | >98% |

Data sourced from studies on the effect of ES936 on NQO1 catalytic activity. nih.gov

Studies involving a series of 3-aryloxymethyl-1,2-dimethylindole-4,7-diones have established a direct relationship between the chemical properties of the leaving group and the compound's ability to inhibit NQO1. nih.govacs.org The efficiency of enzyme inhibition was found to be strongly correlated with the acidity (pKa) of the phenolic leaving group attached at the (indol-3-yl)methyl position. nih.govacs.orgsigmaaldrich.com

Compounds engineered with more acidic leaving groups, which are more readily displaced, were significantly more potent as NQO1 inhibitors. acs.orgresearchgate.net Conversely, derivatives with poorer, less acidic leaving groups demonstrated weak inhibitory activity. nih.govacs.org This correlation underscores the proposed mechanism of action, where the reductive activation by NQO1 must be followed by the efficient departure of the leaving group to generate the reactive iminium species responsible for the enzyme's inactivation. acs.org

The interaction between ES936 and NQO1 highlights a high degree of substrate specificity. While NQO1 is a reductase for a wide range of quinones, ES936 is not just a substrate but a mechanism-based inhibitor that hijacks the enzyme's catalytic cycle for its inactivation. researchgate.netrcsb.org

X-ray crystallography studies have provided insight into this specificity, revealing that ES936 binds within the NQO1 active site in a distinct orientation compared to other indolequinones that act merely as substrates. rcsb.org This specific positioning is crucial, as it places the iminium species, formed after reduction and elimination of the nitrophenol leaving group, in close proximity to key nucleophilic residues (His 162, Tyr 127, and Tyr 129) within the active site. rcsb.org This precise orientation facilitates the subsequent covalent modification and irreversible inhibition of the enzyme. rcsb.org

NQO1 plays a significant role in maintaining cellular redox balance and protecting cells from oxidative stress. researchgate.netnih.gov Its primary function is the two-electron reduction of quinones to stable hydroquinones, a process that bypasses the formation of unstable and highly reactive semiquinone radicals that can contribute to cellular damage. mdpi.com Furthermore, NQO1 has been shown to possess the ability to directly scavenge superoxide (B77818) radicals, an effect that may be particularly important in cells expressing high levels of the enzyme. nih.gov

In addition to its enzymatic functions, NQO1 contributes to redox homeostasis by stabilizing certain proteins, such as the tumor suppressor p53, against proteasomal degradation. researchgate.netembopress.org The expression of NQO1 is itself regulated by cellular stress, being induced by the Nrf2-mediated antioxidant response pathway. nih.gov While it was initially hypothesized that inhibiting NQO1 would lead to increased oxidative stress through elevated superoxide levels, studies with the specific inhibitor ES936 did not detect an increase in intracellular superoxide production, suggesting a more complex mechanism of anticancer action. nih.gov

A key outcome of treating cancer cells with 5-methoxy-dimethylindole derivatives is the induction of apoptosis, or programmed cell death. researchgate.net This is a critical mechanism for the elimination of malignant cells. In vitro studies on human pancreatic cancer cell lines demonstrated a significant increase in the apoptotic cell population following treatment. researchgate.net

The pro-apoptotic effect was observed across multiple pancreatic cancer cell lines. researchgate.net Furthermore, related indolequinones have been shown to induce caspase-dependent apoptosis, confirming the activation of the molecular machinery responsible for executing programmed cell death. nih.gov

Table 2: Apoptosis in Pancreatic Cancer Cells After Treatment with a 5-Methoxy-dimethylindole Derivative (5 µM)

| Cell Line | Percentage of Apoptotic Cells |

|---|---|

| Capan-1 | 67% |

| Aspc-1 | 72% |

| MIA PaCa-2 | 77% |

Data reflects the apoptotic proportion of cells following treatment. researchgate.net

Beyond inducing apoptosis, 5-methoxy-dimethylindole derivatives actively suppress the proliferation of cancer cells. researchgate.net Treatment with these compounds leads to a dose-dependent inhibition of cell growth and viability. researchgate.net The potent anti-proliferative effects of ES936 have been quantified in pancreatic cancer cell lines, demonstrating IC50 values in the nanomolar range. nih.gov This growth inhibition also translates to a reduced ability of cancer cells to form colonies and grow in an anchorage-independent manner, which are hallmarks of tumorigenicity. nih.gov

Table 3: Anti-proliferative Activity of 5-Methoxy-dimethylindole Derivatives

| Metric | Cell Line | Value |

|---|---|---|

| Cell Viability (at 5 µM) | Capan-1 | 23% |

| Aspc-1 | 20% | |

| MIA PaCa-2 | 18% | |

| Growth Inhibition (IC50) | MIA PaCa-2 | 108 nmol/L |

| BxPC-3 | 365 nmol/L |

Cell viability data reflects the percentage of viable cells remaining after treatment. researchgate.net Growth inhibition data for ES936 is presented as the half-maximal inhibitory concentration (IC50). nih.gov

At the molecular level, these compounds modulate key signaling pathways that control cell survival and proliferation. Research has shown that a methyl-indole derivative can inhibit the PI3K/AKT signaling pathway, a central cascade that is often dysregulated in cancer. researchgate.net This was evidenced by the reduced levels of key pathway components such as P13K and phosphorylated Akt (p-Akt). researchgate.net The compound was also found to suppress the expression of the zinc-finger protein X-linked (ZFX), suggesting a targeted downregulation of the PI3K/AKT pathway. researchgate.net

Interestingly, while NQO1 is a clear target, some studies have found that the level of NQO1 inhibition does not always correlate with the growth-inhibitory activity of certain indolequinones. nih.govacs.org This suggests that the potent anticancer effects may arise from actions on multiple cellular targets, with thioredoxin reductase being identified as another potential target for this class of compounds. nih.govacs.org

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biomedical and biological properties of the chemical compound “5-Methoxy-1,3-dimethylindole” within the detailed framework requested.

The conducted searches for each specified topic—including hypoxia-selective cytotoxicity, development as bioreductively activated prodrugs, antiviral activity against Influenza A, and antimicrobial properties—did not yield results for the exact compound This compound .

Research in these areas has been conducted on structurally similar but distinct indole (B1671886) derivatives. For instance:

Antiviral research , including the inhibition of Influenza A virus replication and modulation of host immune pathways (IRF3, STAT1, RIG-I), has been detailed for the compound 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole . plos.orgnih.govnih.gov

Studies on hypoxia-selective cytotoxicity and bioreductively activated prodrugs have been performed on (5-Methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives , which are indolequinones. acs.org

Research into molecular targets such as NQO1 has involved another derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione .

General antimicrobial studies have been published on various synthetic indole derivatives, but a specific link to This compound could not be established from the available information. nih.gov

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound in the provided research areas, it is not possible to generate a scientifically accurate article that adheres to the requested outline.

Mechanism-Based Inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

Neurotransmitter System Interactions (e.g., Serotonin (B10506) Receptors)

The interaction of indole derivatives with neurotransmitter systems is a cornerstone of their pharmacological profile, largely due to the structural similarity of the indole core to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.org Methoxy-substituted tryptamines, which are structurally related to this compound, have been studied for their interactions with serotonin receptors.

Notably, compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) demonstrate a strong affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govmaastrichtuniversity.nlnih.gov Research indicates that many 5-methoxy-tryptamine derivatives exhibit a pronounced selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov This is a distinguishing feature compared to other serotonergic compounds and is believed to be central to their specific pharmacological effects. wikipedia.org The high affinity for the 5-HT1A receptor may be a key factor in the anxiolytic and antidepressant properties observed with some of these compounds. nih.gov While direct binding data for this compound is less prevalent in the literature, the established pharmacology of related methoxyindoles provides a framework for its expected interactions. For instance, studies on other dialkyl(dimethylamino)indoles have shown they can bind to 5HT1 and 5HT2 sites, although sometimes weakly, and act as antagonists at other serotonin receptor types found in peripheral tissues. nih.gov

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|

| 5-MeO-DMT | 13 | 49 |

| 5-MeO-MET | 13 | 152 |

| 5-MeO-pyr-T | 2 | 184 |

| 5-MeO-NIPT | 55 | 281 |

Broader Spectrum Biological Activities of Methoxy-Activated Indoles

The biological activities of methoxy-activated indoles extend beyond their effects on the serotonin system. chim.it The enhanced reactivity conferred by the methoxy (B1213986) group allows these compounds to engage with a variety of biological targets, leading to a wide range of pharmacological effects. chim.itulakbim.gov.tr

Research has pointed towards the potential for indole derivatives to act as histamine (B1213489) receptor antagonists. Specifically, the histamine H4 receptor (H4R) has emerged as a promising target for compounds with anti-inflammatory and analgesic properties. nih.gov Given that H4R ligands have shown efficacy in various models of pain and inflammation, the development of indole-based H4R antagonists is an active area of research. nih.gov Studies on the methoxy-derivatives of other biogenic amines have also explored their effects on histamine release, indicating a complex interaction between methoxylation and the histamine system. nih.gov

Methoxy-activated indoles have been associated with anti-inflammatory activity. chim.it The mechanisms underlying these effects are multifaceted. Related compounds, such as 5-MeO-DMT, are suggested to stimulate anti-inflammatory processes and immunoregulation, which may contribute to their therapeutic potential. nih.gov

Several molecular pathways are implicated in the anti-inflammatory effects of indole derivatives. For example, certain indole-3-carboxylic acid derivatives can activate innate immunity genes like Toll-like receptors (TLRs), leading to the synthesis of pro-inflammatory cytokines. mdpi.com Other research on methoxy-substituted compounds highlights the role of the heme oxygenase-1 (HO-1) and Nrf2 pathways in mediating anti-inflammatory responses. nih.govresearchgate.net Activation of these pathways can lead to the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the inhibition of the NF-κB signaling pathway is another mechanism through which these compounds may exert their anti-inflammatory effects. nih.gov

The indole structure is a common feature in many antidepressant medications, which is attributed to its relationship with the neurotransmitter serotonin. frontiersin.org An imbalance in serotonin levels is strongly linked to the pathophysiology of depression. frontiersin.org Observational studies and surveys have suggested that certain methoxy-activated indoles, such as 5-MeO-DMT, can lead to rapid and sustained reductions in symptoms of depression and anxiety. nih.gov

The potential antidepressant effects of these compounds are often linked to their potent activity at the 5-HT1A receptor, which is a validated target for approved antidepressant and anxiolytic drugs. nih.gov Beyond direct receptor agonism, various indole alkaloids from natural sources have demonstrated significant antidepressant-like activity in preclinical behavioral models, such as the forced swim test and tail suspension test. mdpi.comnih.gov This suggests that the broader class of methoxy-activated indoles represents a promising scaffold for the development of novel antidepressant therapies. nih.govbruker.com

In addition to well-defined neurotransmitter and inflammatory targets, methoxy-activated indoles can modulate the activity of other important receptor systems. A notable example is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the metabolism of xenobiotics and various physiological processes. nih.gov

Studies have shown that methylated and methoxylated indoles can act as potent modulators of human AhR. nih.govresearchgate.net Depending on the specific substitution pattern on the indole ring, these compounds can function as full agonists, partial agonists, or antagonists of the receptor. nih.gov For instance, 7-Methoxyindole (B1360046) was identified as one of the most effective agonists of AhR. nih.govresearchgate.net Molecular modeling suggests these compounds bind within the same pocket as other ligands but adopt unique binding modes that determine their specific activity. nih.gov

Furthermore, substitutions on the indole core can dramatically alter a compound's functional activity at a given receptor. In studies on melatonin (B1676174) receptor ligands, the addition of a methoxy group to certain indole structures converted them from receptor antagonists to agonists. acs.org Conversely, in a different but related chemical series, changing the length of an alkyl chain on a methoxy-indole scaffold switched the compound's activity from agonism to antagonism at the same receptor. acs.org This highlights the principle that subtle structural modifications to the methoxy-indole core can lead to significant changes in receptor interaction and downstream biological effects.

| Compound | Activity | Efficacy (EMAX relative to Dioxin) |

|---|---|---|

| 4-Methoxyindole (B31235) | Weak Agonist | 11% |

| 5-Methoxyindole (B15748) | Weak Agonist | 15% |

| 6-Methoxyindole | Weak Agonist | 12% |

| 7-Methoxyindole | Agonist | 80% |

Applications in Materials Science and Advanced Technologies

Organic Electronics and Photonic Devices

The development of organic electronics relies on the design and synthesis of novel organic molecules with suitable electronic and photophysical properties. Indole (B1671886) derivatives have been explored for such applications; however, specific research on 5-Methoxy-1,3-dimethylindole in this context is limited. The potential of this compound can be extrapolated from the general properties of related indole structures.

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology, and their performance is highly dependent on the organic materials used. While there is no direct research demonstrating the use of this compound in OLEDs, the electron-rich nature of the indole ring, enhanced by the electron-donating methoxy (B1213986) group, suggests it could function as a hole-transporting or emissive material. The dimethyl substitution on the indole nitrogen and at the 3-position can influence the molecule's solubility, film-forming properties, and solid-state packing, which are crucial for device fabrication and performance. Further research would be necessary to synthesize and characterize appropriate derivatives and evaluate their electroluminescent properties.

In the realm of organic solar cells (OSCs), indole-based molecules have been investigated as electron donor materials. The 5-methoxy and 1,3-dimethyl substitutions on the indole ring would affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge separation and transport in OSCs. The methoxy group, being an electron-donating group, would raise the HOMO level, potentially leading to a better match with the LUMO of acceptor materials. However, without experimental data on the photovoltaic performance of devices incorporating this compound, its suitability for this application remains theoretical.

The ability of an organic compound to form uniform, stable, and conductive thin films is essential for its use in electronic devices. The methylation at the N-1 and C-3 positions of the indole ring in this compound could enhance its solubility in organic solvents, facilitating solution-based processing techniques like spin-coating or printing for film fabrication. The molecular structure would also dictate the intermolecular interactions and packing in the solid state, which in turn influences the charge carrier mobility of the resulting film. Studies on the thin-film morphology and electrical characteristics of this compound are needed to assess its potential for creating conductive films for electronic applications.

Photochromic and Fluorescent Materials

Photochromic and fluorescent materials are integral to the development of smart materials and advanced optical technologies. Indole derivatives have shown promise in this area due to their inherent photophysical properties, which can be tuned through chemical modification.

Dihetarylethenes are a class of photochromic compounds known for their thermal stability and high fatigue resistance, making them excellent candidates for molecular switches and optical memory devices. These molecules typically consist of a central photoisomerizable ethene unit flanked by two heterocyclic rings. While indole moieties have been incorporated into dihetarylethene structures, there is no specific literature detailing the synthesis or photochromic properties of a dihetarylethene containing a this compound unit. The electronic and steric effects of the methoxy and dimethyl groups would likely influence the absorption spectra of the open and closed isomers, as well as the kinetics of the photochromic switching process.

The fluorescence of indole derivatives is a well-documented phenomenon, with applications ranging from biological imaging to materials science. The position and nature of substituents on the indole ring can significantly impact the luminescent properties, including the emission wavelength and quantum yield. The methoxy group at the 5-position is known to have a considerable effect on the electronic transitions of the indole chromophore.

Development for Optical Molecular Memory

The development of advanced optical data storage technologies relies on the identification of molecules that can undergo reversible or irreversible changes in their physical properties upon light stimulation. While research into three-dimensional optical memory is ongoing, utilizing materials like poly(methyl methacrylate) in conjunction with photoacid generators and pH-sensitive dyes, specific studies detailing the application of this compound in this area are not prevalent in the current scientific literature. The principle of such memory systems often involves multiphoton absorption using a femtosecond laser to induce highly localized changes in the recording medium, allowing for multi-layered data storage without structural damage. The potential of indole derivatives in this field remains an area for future investigation, focusing on their photophysical and photochemical stability.

Chemosensors and Biosensors

Indole-based compounds have emerged as a versatile class of molecules for the development of chemosensors and biosensors due to their inherent fluorescence and electrochemical properties. These characteristics are sensitive to the local environment, allowing for the detection of various analytes.

Photodynamic chemosensors utilize light to induce a chemical or physical change in the sensor molecule upon interaction with a target analyte, leading to a detectable signal. Indole derivatives are attractive candidates for such applications because their electron-rich nature can be tailored to interact with specific ions and molecules. The introduction of electron-donating or electron-withdrawing groups to the indole ring can modulate its photophysical properties, making it a suitable platform for designing selective and sensitive sensors. While the broader class of indole derivatives shows promise, specific research on this compound as a photodynamic chemosensor is limited. However, the principles established with other indole-based sensors suggest that its methoxy group, an electron-donating substituent, could enhance its fluorescence quantum yield, a desirable feature for "turn-on" fluorescent sensors.

Chemiluminescence, the emission of light from a chemical reaction, offers a highly sensitive detection method with low background interference. The oxidation of indole derivatives is a known source of chemiluminescence. Studies on the chemiluminescence of indole and its derivatives have shown that chemical transformations can lead to the formation of electronically excited products that emit light.

Research on compounds structurally similar to this compound, such as 5-methoxy-2,3-dimethylindole, has provided insights into their chemiluminescent properties. The light yield from the reactions of various indole derivatives has been investigated, demonstrating their potential for use in highly sensitive analytical methods in fields like biology and medicine. The presence of an electron-donating methoxy group on the indole ring can facilitate the electrophilic attack by an oxidant, leading to the formation of a dioxetane intermediate, the cleavage of which generates light. This enhancement in chemiluminescence due to the methoxy group makes compounds like this compound promising candidates for developing ultra-sensitive detection assays.

Table 1: Relative Chemiluminescence Intensity of Selected Indole Compounds

| Compound | Relative Maximum CL Intensity (Arbitrary Units) |

|---|---|

| Indole | 1 |

| 3-Methylindole (B30407) | 10 |

| 2,3-Dimethylindole | 100 |

Note: This table is illustrative and compiled from general findings on indole chemiluminescence. The values are approximate and intended to show the trend of increasing light emission with certain substitutions.

Probes for Biological Systems (e.g., Nucleic Acid Interaction)

The ability of small molecules to interact with nucleic acids is crucial for the development of therapeutic agents and diagnostic probes. The planar aromatic structure of the indole nucleus allows it to intercalate between the base pairs of DNA or bind to its grooves. This interaction can be monitored through changes in the spectroscopic properties of the indole derivative, such as absorption and fluorescence.

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, research on other indole derivatives has demonstrated their potential as DNA-binding agents. The binding affinity can be influenced by the substituents on the indole ring. For instance, the introduction of side chains can enhance the binding constant. Upon interaction with calf thymus DNA (ctDNA), indole derivatives have been observed to exhibit hypochromic and hyperchromic effects in their absorption spectra, along with shifts in the maximum wavelength, indicating a binding interaction.

The fluorescence of indole derivatives can also be quenched or enhanced upon binding to DNA, providing another mechanism for detection. This property is utilized in developing fluorescent probes for nucleic acids. The insights gained from the broader family of indole compounds suggest that this compound could also exhibit interactions with nucleic acids, a hypothesis that warrants further experimental validation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(methyl methacrylate) |

| 5-methoxy-2,3-dimethylindole |

| Indole |

| 3-Methylindole |

Future Research Directions and Translational Opportunities

Rational Design of Novel Analogues through Advanced Computational Methods

The rational design of novel analogues of 5-Methoxy-1,3-dimethylindole can be significantly accelerated through the use of advanced computational methods. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are instrumental in predicting the biological activity and pharmacokinetic properties of new derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict the impact of various substituents on the indole (B1671886) ring on a specific biological activity. By analyzing a dataset of related indole derivatives with known activities, it is possible to identify key molecular descriptors that correlate with the desired therapeutic effect.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.tr For this compound, a pharmacophore model can be generated based on its known interactions with a biological target or by comparing its structure with other active molecules. ijper.org This model can then be used to virtually screen large chemical libraries to identify new compounds with a high probability of having the desired activity. arxiv.org

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com This technique can be used to visualize the binding of this compound and its analogues to the active site of a target protein. The insights gained from docking studies can guide the design of new derivatives with improved binding affinity and selectivity.

Table 1: Computational Methods in Drug Design

| Computational Method | Description | Application for this compound |

|---|---|---|

| QSAR | Establishes a relationship between chemical structure and biological activity. | Predict the activity of new analogues based on their molecular descriptors. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential functional groups for biological activity. dergipark.org.tr | Guide the virtual screening of compound libraries to find new active molecules. |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. mdpi.com | Inform the design of analogues with enhanced binding affinity and selectivity. |

Discovery of Unexplored Biological Mechanisms and Targets

While the biological activities of many indole derivatives are well-documented, the full therapeutic potential of this compound remains to be elucidated. Future research should focus on exploring novel biological mechanisms and identifying new molecular targets for this compound and its analogues.

Aryl Hydrocarbon Receptor (AhR) Modulation: Recent studies have shown that various methylindoles and methoxyindoles can act as either agonists or antagonists of the human Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell cycle, and immune responses. nih.gov Investigating the interaction of this compound with AhR could reveal its potential in immunomodulation and as a therapeutic agent in diseases where AhR signaling is dysregulated.

Antiviral Potential: The indole scaffold is a common feature in many antiviral agents. nih.gov Research on substituted indoles has demonstrated their efficacy against various viruses, including the influenza A virus. nih.gov Given the structural similarities, this compound and its derivatives warrant investigation for their potential antiviral activities against a broad spectrum of viruses. frontiersin.orgjmchemsci.com

Serotonin (B10506) Receptor Interactions: The structurally related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is known to be a potent agonist at serotonin receptors, particularly the 5-HT1A subtype. nih.gov The structural features of this compound suggest a potential interaction with serotonin receptors, which could have implications for its use in neurological and psychiatric disorders. Furthermore, 5-MeO-DMT has been shown to inhibit monoamine oxidase (MAO) activity, a mechanism that could also be explored for this compound. nih.gov

Table 2: Potential Biological Targets for this compound

| Potential Target | Biological Role | Therapeutic Implications |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Regulation of gene expression, immune response. nih.gov | Immunomodulation, treatment of inflammatory diseases. |

| Viral Proteins | Essential for viral replication and pathogenesis. | Development of new antiviral therapies. nih.gov |

| Serotonin Receptors | Neuromodulation, mood regulation. nih.gov | Treatment of neurological and psychiatric disorders. |

| Monoamine Oxidase (MAO) | Neurotransmitter metabolism. nih.gov | Antidepressant and neuroprotective effects. |

Development of Integrated Multifunctional Materials

The unique electronic and optical properties of the indole ring make it an attractive building block for the development of novel functional materials. rsc.org Future research could focus on integrating this compound into multifunctional materials for applications in electronics and sensor technology.

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their charge transport and emissive properties. The methoxy (B1213986) group in this compound can act as an electron-donating group, which could be beneficial for hole transport in OLED devices. By incorporating this compound into polymer backbones or as a dopant in emissive layers, it may be possible to develop new materials for energy-efficient displays and lighting. nih.govlu.lv

Conductive Polymers: Polyindoles are a class of conductive polymers with potential applications in various fields, including environmental remediation and sensors. rsc.orgwikipedia.org The polymerization of this compound or its incorporation into copolymers could lead to materials with tailored conductivity, thermal stability, and redox properties. researchgate.net These materials could be utilized in the fabrication of chemical sensors, biosensors, and antistatic coatings.

Sensors: The indole nucleus can be functionalized to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes. The methoxy and methyl groups on this compound can be modified to introduce specific recognition sites, enabling the development of selective sensors for metal ions, anions, or biologically important molecules.

Expansion into Green Chemistry Synthetic Methodologies

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov Classical indole syntheses, such as the Fischer indole synthesis, can be significantly improved by using microwave assistance. researchgate.netsemanticscholar.orgsciforum.net Applying this technology to the synthesis of this compound could offer a more efficient and sustainable route. mdpi.com

Ionic Liquids as Green Solvents: Ionic liquids are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. scispace.com They have been successfully employed as both solvents and catalysts in the Fischer indole synthesis. researchgate.nettandfonline.comakjournals.com The use of ionic liquids in the synthesis of this compound could eliminate the need for volatile organic solvents and facilitate catalyst recovery and reuse. acs.org

Enzymatic and Biocatalytic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. rsc.org Enzymes such as peroxidases have been used for the synthesis of oligoindoles. Exploring enzymatic routes for the synthesis of this compound could lead to milder reaction conditions and improved stereoselectivity.

One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve the efficiency of a synthesis by reducing the number of purification steps and minimizing waste. mdpi.comacs.orgresearchgate.netorganic-chemistry.org Developing a one-pot synthesis for this compound would be a significant step towards a more sustainable and cost-effective production process.

Table 3: Green Chemistry Approaches for Indole Synthesis

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times and increased yields. |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents and catalysts. scispace.comresearchgate.net | Elimination of volatile organic compounds and catalyst recycling. |

| Enzymatic Synthesis | Use of enzymes as catalysts for chemical transformations. rsc.org | High selectivity and mild reaction conditions. |

| One-Pot Reactions | Performing multiple reaction steps in a single vessel. researchgate.net | Increased efficiency and reduced waste. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.